3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione
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Overview
Description
3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Importance and Synthesis
The chemical nucleus of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione, particularly related to the broader family of imidazolidine-2,4-diones, has shown significant pharmacological importance. These compounds, including thiazolidinediones and imidazolidinediones, are foundational in medicinal chemistry due to their presence in various pharmaceuticals. Research highlights their vast biological potential against different diseases, underpinning the necessity for advanced synthesis methodologies, including green chemistry approaches, to develop these compounds sustainably (Santos, Silva, & Jones, 2018).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, exhibit notable antitumor activities. Their structure makes them candidates for the synthesis of compounds with various biological properties. This area of research has progressed, with some compounds advancing to preclinical testing stages, indicating a promising avenue for the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
PTP 1B Inhibition for T2DM Management
The 2,4-thiazolidinedione (TZD) scaffold, a synthetic versatile structure explored for novel molecule discovery, has shown efficacy as PTP 1B inhibitors, addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). These findings point to the structural amendments and optimization of TZD scaffolds to enhance their activity profile against PTP 1B, with compounds exhibiting potent inhibitory activity (Verma, Yadav, & Thareja, 2019).
Medicinal Chemistry and Drug Discovery
The hydantoin scaffold, including imidazolidine-2,4-dione and its derivatives, plays a crucial role in drug discovery. Its structural characteristics, such as hydrogen bond acceptors and donors, facilitate a variety of therapeutic and agrochemical applications. Hydantoins and their hybrids showcase significant pharmacological activities, further underscoring their importance in the synthesis of non-natural amino acids and potential medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Electrochemical Applications
The review of electrochemical technology utilizing haloaluminate room-temperature ionic liquids (RTILs) explores their potential in electroplating and energy storage. This research area, which has seen steady growth, demonstrates how RTILs and their mixtures can offer innovative solutions for electrochemical applications, benefiting from their unique properties such as high thermal and chemical stabilities (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione are DNA bases . It is an alkylating agent that attaches alkyl groups to DNA bases, which results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases .
Mode of Action
this compound interacts with its targets by attaching alkyl groups to DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and RNA transcription . By attaching alkyl groups to DNA bases and causing DNA damage via the formation of cross-links, it disrupts these pathways and their downstream effects, which include the replication of DNA and the production of proteins .
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and many organic solvents .
Result of Action
The molecular and cellular effects of this compound’s action include the fragmentation of DNA by repair enzymes, the prevention of DNA synthesis and RNA transcription, and the disruption of protein production . These effects can lead to cell death, which is why the compound is used as an anticancer agent .
Properties
IUPAC Name |
3-(2-chloroethyl)-1-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-4-5(10)9(3-2-7)6(8)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVZMEBGSZABMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.